

Spectroscopic Profile of 5,22-Dioxokopsane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,22-Dioxokopsane

Cat. No.: B12378877

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex heptacyclic indole alkaloid, **5,22-Dioxokopsane**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from key total synthesis campaigns, offering a valuable resource for scientists working with kopsane alkaloids.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5,22-Dioxokopsane**. This information is essential for the structural elucidation and verification of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **5,22-Dioxokopsane**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **5,22-Dioxokopsane**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific peak assignments for ^1H and ^{13}C NMR were not available in the provided search results. Researchers should refer to the primary literature for detailed assignments.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for **5,22-Dioxokopsane**

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for **5,22-Dioxokopsane**

m/z	Ion Type
Data not available in search results	

Experimental Protocols

Detailed experimental protocols are critical for the replication of results and for ensuring the consistency of data. The following sections outline the general methodologies used for obtaining the spectroscopic data for **5,22-Dioxokopsane**, based on standard practices for the characterization of complex natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For unambiguous signal

assignments, a combination of 1D (^1H , ^{13}C) and 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is employed.

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent like chloroform or dichloromethane. Alternatively, the solid sample can be analyzed as a KBr pellet. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the standard method for determining the accurate mass and elemental composition of **5,22-Dioxokopsane**. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap detector. The data is acquired in positive ion mode, and the molecular formula is confirmed by the observation of the protonated molecule $[\text{M}+\text{H}]^+$.

Synthetic Workflow Overview

The total synthesis of **5,22-Dioxokopsane** is a complex undertaking that has been achieved through various strategic approaches. A key challenge in the synthesis is the construction of the intricate heptacyclic cage structure. The following diagram illustrates a generalized workflow for the final stages of a divergent total synthesis approach, highlighting the formation of the core structure.



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Caption: Generalized final stages in the synthesis of **5,22-Dioxokopsane**.

This guide serves as a foundational resource for researchers engaged in the study of **5,22-Dioxokopsane** and related kopsane alkaloids. For complete and detailed experimental data

and procedures, it is imperative to consult the primary scientific literature.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com